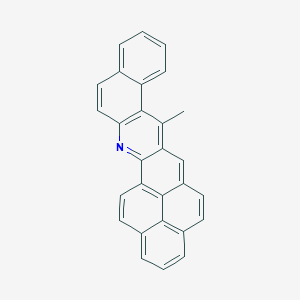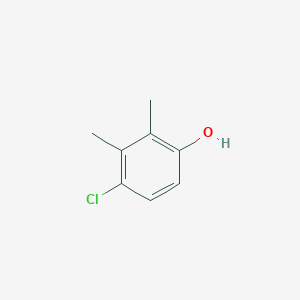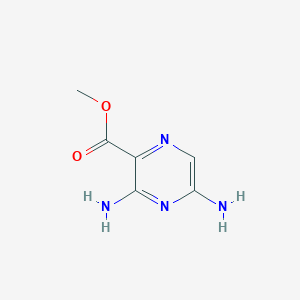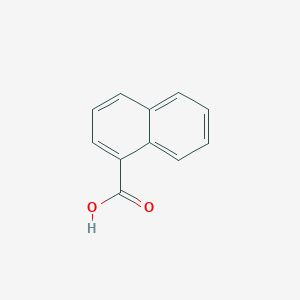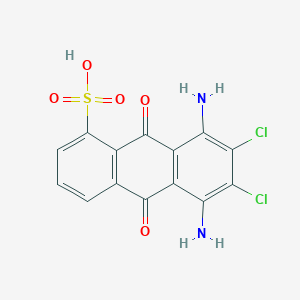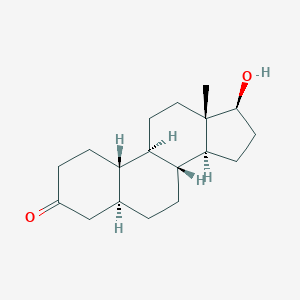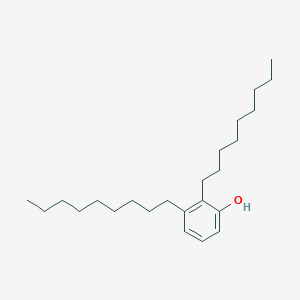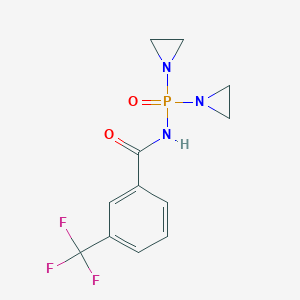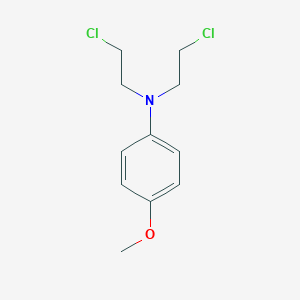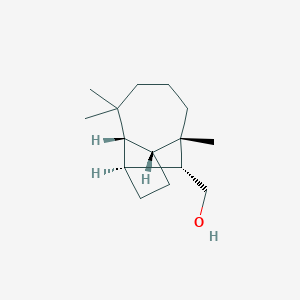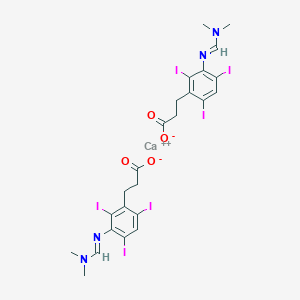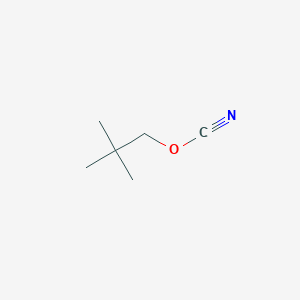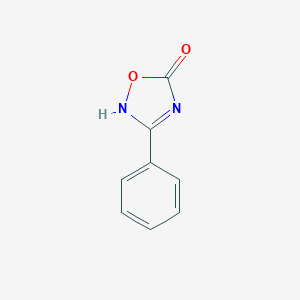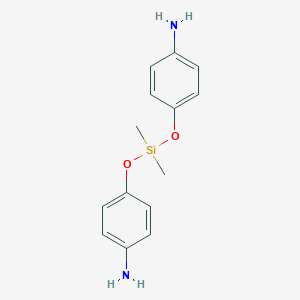
Bis(p-aminophenoxy)dimethylsilane
Übersicht
Beschreibung
Bis(p-aminophenoxy)dimethylsilane, also known as APDMES, is an organosilicon compound with the chemical formula (CH3O)2Si(C6H4NH2)2 . It is a colorless to light yellow liquid and is soluble in common organic solvents such as ethanol and ethyl acetate .
Synthesis Analysis
APDMES can be synthesized by reacting dimethyl dichlorosilane with p-aminophenol in toluene . Another synthesis method involves the condensation of bis(p-aminophenoxy) dimethylsilane with trimelitic anhydride in acetic acid .
Molecular Structure Analysis
The molecular structure of Bis(p-aminophenoxy)dimethylsilane consists of two p-aminophenoxy groups attached to a dimethylsilane . The molecular weight is 274.39 g/mol .
Chemical Reactions Analysis
Bis(p-aminophenoxy)dimethylsilane can react with p-aminophenol or 4-acetamidophenol with dimethyldichlorosilane in the presence of triethylamine or pyridine . It can also react with trimelitic anhydride to form a novel aromatic dicarboxylic acid containing a silicone moiety .
Physical And Chemical Properties Analysis
Bis(p-aminophenoxy)dimethylsilane has a density of 1.149±0.06 g/cm3 , a melting point of 64 °C , and a boiling point of 195-9°C at 0.5mm . It has a flash point of >110°C and a pKa of 5.21±0.10 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bis(p-aminophenoxy)dimethylsilane
Specific Scientific Field
Summary of the Application
Bis(p-aminophenoxy)dimethylsilane is synthesized by the reaction of p-aminophenol or 4-acetamidophenol with dimethyldichlorosilane .
Methods of Application or Experimental Procedures
The reaction is carried out in the presence of triethylamine or pyridine through four different means. The structure of diamines was examined by melting point apparatus, FT-IR and nuclear magnetic resonance apparatus 1H-NMR .
Results or Outcomes
The productivity, process, and cost of four means were compared. The results showed that benzene as a solvent, triethylamine as acid, p-aminophenol, and dimethyl dichlorosilane at 40°C for 4h is the most economical and reasonable process for synthesis of bis(p-aminophenoxy)dimethylsilane .
Use in the Creation of Thermally Stable Polymers
Specific Scientific Field
Summary of the Application
Bis(p-aminophenoxy)dimethylsilane is used in the synthesis of novel thermally stable copoly(amide-imide)s .
Methods of Application or Experimental Procedures
Bis(p-aminophenoxy)dimethylsilane is prepared by the reaction of dimethyl dichlorosilane with p-aminophenol in toluene. N,N’-Bis(4-trimellitimidophenoxy)dimethylsilane, a novel aromatic dicarboxylic acid containing silicone moiety, is synthesized by condensation of bis(p-aminophenoxy)dimethylsilane with trimelitic anhydride in acetic acid .
Results or Outcomes
The resulting novel poly(amide-imide-siloxane)s were obtained in high yields and inherent viscosities. These polymers show high solubility and excellent thermal stability .
Use as an Intermediate in Silicone Compounds and Pharmaceuticals
Specific Scientific Field
Summary of the Application
Bis(p-aminophenoxy)dimethylsilane can be used as an important intermediate for the manufacturing of various silicone compounds and pharmaceuticals .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific silicone compound or pharmaceutical being synthesized. Unfortunately, detailed procedures are not provided .
Results or Outcomes
The outcomes would also depend on the specific silicone compound or pharmaceutical being synthesized. However, the use of Bis(p-aminophenoxy)dimethylsilane as an intermediate suggests that it plays a crucial role in the synthesis of these compounds .
Safety And Hazards
Bis(p-aminophenoxy)dimethylsilane is an irritating compound. It can cause irritation to the skin and eyes . Protective gloves and goggles should be worn during operation . It should not be inhaled, and operations should be conducted in a well-ventilated place . In case of inhalation or skin contact, medical attention should be sought immediately .
Eigenschaften
IUPAC Name |
4-[(4-aminophenoxy)-dimethylsilyl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2Si/c1-19(2,17-13-7-3-11(15)4-8-13)18-14-9-5-12(16)6-10-14/h3-10H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTXQZMZTQHONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(OC1=CC=C(C=C1)N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557964 | |
| Record name | 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(p-aminophenoxy)dimethylsilane | |
CAS RN |
1223-16-1 | |
| Record name | 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(p-aminophenoxy)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



